BenchChemオンラインストアへようこそ!

(S)-Bunitrolol

Enantioselective pharmacology β-adrenoceptor antagonism Eutomer/distomer ratio

(S)-Bunitrolol is the pharmacologically active eutomer of the racemic β-adrenoceptor antagonist bunitrolol, belonging to the aryloxypropanolamine class of β-blockers. With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, it possesses a single chiral center at the carbon bearing the hydroxyl group, making stereochemical purity a critical determinant of pharmacological activity.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 59995-59-4
Cat. No. B12728908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bunitrolol
CAS59995-59-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C#N)O
InChIInChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3/t12-/m0/s1
InChIKeyVCVQSRCYSKKPBA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Bunitrolol (CAS 59995-59-4) – Procurement-Ready Profile of a Single-Enantiomer β-Blocker for Cardiovascular Research


(S)-Bunitrolol is the pharmacologically active eutomer of the racemic β-adrenoceptor antagonist bunitrolol, belonging to the aryloxypropanolamine class of β-blockers [1]. With a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, it possesses a single chiral center at the carbon bearing the hydroxyl group, making stereochemical purity a critical determinant of pharmacological activity . The compound is primarily investigated for its β₁-adrenoceptor selectivity, intrinsic sympathomimetic activity (ISA), and vasodilatory properties, which differentiate it from first-generation β-blockers such as propranolol [2].

Why Racemic Bunitrolol or Alternative β-Blockers Cannot Substitute for (S)-Bunitrolol in Mechanistic Studies


Racemic bunitrolol contains equal amounts of the (R)- and (S)-enantiomers, which exhibit fundamentally different pharmacological and metabolic profiles [1]. The (S)-enantiomer is the eutomer, demonstrating approximately 20-fold higher β-blocking potency than the (R)-distomer, while the (R)-enantiomer is associated with undesirable off-target effects [1]. Additionally, human CYP2D6 metabolizes the two enantiomers at markedly different rates, with the intrinsic clearance of (+)-BTL being 2.1-fold that of (−)-BTL in human liver microsomes, leading to divergent pharmacokinetic trajectories [2]. Substituting (S)-bunitrolol with other β-blockers such as propranolol or atenolol is also problematic because bunitrolol uniquely combines β₁-selectivity with intrinsic sympathomimetic activity (ISA), a pharmacological signature that alters hemodynamic responses—particularly preserving cardiac output during exercise—compared to β-blockers lacking ISA [3]. These stereochemical and pharmacological distinctions render generic substitution scientifically invalid for any study where enantiomer-specific signaling or metabolism is a variable of interest.

Quantitative Differentiation Evidence for (S)-Bunitrolol Against Closest Comparators


Eutomer Potency Advantage: (S)-Bunitrolol Exhibits ~20-Fold Higher β-Blockade Potency Than the (R)-Distomer

The (S)-enantiomer of bunitrolol is unequivocally identified as the eutomer, with approximately 20-fold greater potency at β-adrenergic receptors compared to the (R)-distomer [1]. In functional adenylate cyclase assays using rabbit cardiac tissue, the (−)-enantiomer (corresponding to the (S)-configuration) displayed a 48-fold higher potency than the (+)-enantiomer [2]. This stereospecific potency differential is a direct consequence of the chiral recognition inherent to β-adrenoceptor binding pockets and establishes that procurement of racemic bunitrolol inherently introduces a 50% diluent (the inactive distomer) that may confound dose-response interpretations [1].

Enantioselective pharmacology β-adrenoceptor antagonism Eutomer/distomer ratio

Metabolic Stability Advantage: (S)-Bunitrolol Is Cleared 2.1-Fold Slower Than (R)-Bunitrolol by Human CYP2D6

Human liver microsomal CYP2D6 metabolizes bunitrolol enantiomers with pronounced stereoselectivity. Kinetic analysis revealed that the Vmax for (+)-BTL 4-hydroxylation was 2.1-fold higher than that for (−)-BTL, while the Km for (+)-BTL was lower, resulting in an intrinsic clearance (Vmax/Km) for (+)-BTL that is 2.1-fold greater than that of the (−)-antipode [1]. Since (S)-bunitrolol corresponds to the (−)-enantiomer, this translates to a slower hepatic clearance and predictably higher systemic exposure for the (S)-form when compared to either the (R)-enantiomer or the racemic mixture [1]. In rabbit studies, the same enantioselectivity [(−)>(+)] was observed for 4-hydroxylation, confirming cross-species metabolic preference [2].

Enantioselective drug metabolism CYP2D6 Intrinsic clearance

β₁-Selectivity Profile: (S)-Bunitrolol Ki for β₁ = 0.42 nM vs. β₂ = 3.55 nM (~8.5-Fold Selectivity Window)

Radioligand binding studies using ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) in rat brain, heart, and lung membrane preparations demonstrate that bunitrolol preferentially binds to β₁-adrenoceptors over β₂-adrenoceptors [1]. The inhibition constants (Ki) derived from biphasic Scatchard analysis were 0.42 ± 0.16 nM for β₁ sites and 3.55 ± 1.61 nM for β₂ sites, yielding an approximately 8.5-fold selectivity for β₁ over β₂ [1]. Displacement experiments with ³H-CGP12177 in cardiac preparations confirmed this profile (Ki β₁ = 2.01 nM, Ki β₂ = 12.67 nM) [1]. This degree of β₁-selectivity is intermediate between non-selective agents (e.g., propranolol, β₁/β₂ ratio ~1) and highly selective agents (e.g., atenolol, metoprolol), placing (S)-bunitrolol in a distinct pharmacological niche that may offer therapeutic advantages in patients where β₂-blockade is undesirable [1].

β₁-adrenoceptor selectivity Radioligand binding Ki determination

Intrinsic Sympathomimetic Activity (ISA): (S)-Bunitrolol Preserves Cardiac Output During Exercise Unlike Propranolol

Bunitrolol is distinguished from many β-blockers by its intrinsic sympathomimetic activity (ISA), a partial agonist property that attenuates the bradycardic and cardiodepressant effects typically seen with β-blockade [1]. In a head-to-head hemodynamic comparison in patients with ischemic heart disease, propranolol significantly increased systemic vascular resistance (SVR: +12%, p<0.05) and prolonged the time constant of left ventricular isovolumic pressure fall (T: +10%, p<0.01), whereas bunitrolol produced no significant change in chronotropic or inotropic indices and actually decreased SVR (non-significant) while reducing LV end-diastolic pressure (−17%, p<0.01) and T (−10%, p<0.05) [2]. During chronic treatment of hypertensive patients, bunitrolol (up to 240 mg/day) reduced maximal exercise heart rate by only 25%, which was fully compensated by a 34% increase in stroke index, leaving cardiac index and (a-v)O₂ difference unchanged [3]. In contrast, β-blockers without ISA (e.g., propranolol, atenolol) reduced cardiac output by 20–25% during exercise [4].

Intrinsic sympathomimetic activity Exercise hemodynamics Cardiac output

Enantiomeric Purity Advantage: Chemoenzymatic Synthesis Achieves 80–94% ee vs. Prior 60–88% ee for Preclinical Supply

The first chemoenzymatic synthesis of both enantiomers of bunitrolol provided (S)-bunitrolol in enantioenriched form with overall chemical yields of 59–61% and enantiomeric excesses (ee) of 80–94%, a substantial improvement over previously reported methods that achieved only 26–37% yields and 60–88% ee [1]. The process employed lipase-catalyzed kinetic resolution of racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol, with commercial lipases PS-C and CCL exhibiting complementary enantioselectivity to access both enantiomeric alcohols [1]. An alternative 'all-chemical' route from enantiopure epichlorohydrin was also established, further improving enantiopurity and overall yield [1].

Enantioselective synthesis Chiral resolution Enantiomeric excess

Optimal Research and Procurement Application Scenarios for (S)-Bunitrolol Based on Verified Differentiation Evidence


Enantiomer-Specific Cardiovascular Pharmacology: Isolating the Eutomer for In Vitro and In Vivo β-Blockade Studies

(S)-Bunitrolol is the definitive choice for cardiovascular pharmacology studies requiring pure β-blockade without the confounding effects of the (R)-distomer. With approximately 20- to 48-fold higher potency at cardiac β-adrenoceptors compared to the (R)-enantiomer [1][2], using enantiopure (S)-bunitrolol eliminates the 50% inactive diluent present in racemic preparations. This is critical for accurate Schild analysis, receptor occupancy calculations, and concentration-response modeling. Researchers investigating β₁-adrenoceptor-mediated signaling pathways—particularly those involving cAMP/PKA cascades in cardiomyocytes—will benefit from the well-characterized β₁-selectivity window (Ki β₁ = 0.42 nM; ~8.5-fold over β₂) [3], which avoids the β₂-mediated interference that complicates experiments with non-selective agents like propranolol.

CYP2D6 Pharmacogenomics and Enantioselective Drug Metabolism Studies

The 2.1-fold slower intrinsic clearance of (S)-bunitrolol by human CYP2D6, relative to the (R)-enantiomer, makes it an ideal probe substrate for CYP2D6 pharmacogenomic investigations [1]. Genotype-phenotype correlation studies can leverage the differential metabolism of individual enantiomers to detect subtle functional polymorphisms that are masked when racemic substrate is employed. Furthermore, the availability of high-enantiomeric-purity (S)-bunitrolol (80–94% ee via chemoenzymatic synthesis) enables reproducible in vitro-in vivo extrapolation (IVIVE) of metabolic clearance, supporting physiologically based pharmacokinetic (PBPK) model development for β-blocker disposition in polymorphic populations [2].

Exercise Physiology and Heart Failure Models Requiring ISA-Mediated Hemodynamic Preservation

For exercise physiology studies or heart failure models where negative inotropy and chronotropy must be minimized, (S)-bunitrolol offers a unique pharmacological profile due to its intrinsic sympathomimetic activity (ISA). Unlike propranolol—which increases systemic vascular resistance by 12% and impairs LV relaxation (T +10%)—bunitrolol has been shown to reduce LV end-diastolic pressure (−17%) and improve the time constant of LV pressure fall (−10%) without compromising cardiac output [1]. During maximal exercise, bunitrolol treatment results in only a 25% heart rate reduction, fully compensated by a 34% increase in stroke index, thereby maintaining oxygen delivery [2]. This profile is particularly valuable in translational models of ischemic heart disease with compromised ventricular function, where conventional β-blockers without ISA are contraindicated due to their negative inotropic effects.

Chiral Resolution and Asymmetric Synthesis Method Development

The established chemoenzymatic route to (S)-bunitrolol, employing lipase-catalyzed kinetic resolution with complementary enantioselectivity (lipase PS-C yields (R)-alcohol; CCL yields (S)-alcohol), provides a robust platform for developing new chiral resolution methodologies [1]. The improved yields (59–61%) and enantiomeric excesses (80–94%) over prior art (26–37% yield, 60–88% ee) set a new benchmark for comparison when evaluating novel catalytic systems for aryloxypropanolamine synthesis [1]. Researchers in synthetic organic chemistry and biocatalysis can use (S)-bunitrolol as a reference standard for chiral HPLC method validation and as a model substrate for developing enantioselective N-alkylation protocols relevant to the broader β-blocker pharmacophore.

Quote Request

Request a Quote for (S)-Bunitrolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.